Isopropyl 4-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of Isopropyl 4-hydroxybenzoate can be achieved through esterification of 4-hydroxybenzoic acid with isopropyl alcohol. Zhang Li-xia (2012) demonstrated a method using sodium bisulfate as a catalyst under microwave radiation, achieving a 92.6% conversion rate under optimal conditions (Zhang Li-xia, 2012). Another synthesis approach involves the use of toluene-p-sulfonic acid as a catalyst, noted for its high product rate and minimal pollution (Chen Zhong-sheng, 2006).
Molecular Structure Analysis
The molecular structure of Isopropyl 4-hydroxybenzoate is characterized by its ester linkage formed between the hydroxyl group of 4-hydroxybenzoic acid and the isopropyl alcohol. Studies involving single-crystal X-ray diffraction and Hirshfeld surface analysis provide insights into the compound's 3D framework and intermolecular interactions, highlighting the importance of hydrogen bonding in its crystal packing (Abeer A. Sharfalddin et al., 2020).
Scientific Research Applications
Application in Biotechnology
- Field : Biotechnology
- Summary : 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
- Methods : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results : This approach has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
Application in Environmental Bioremediation
- Field : Environmental Bioremediation
- Summary : 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
- Methods : The strain Pseudarthrobacter phenanthrenivorans Sphe3, capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source . A metabolomic and transcriptomic analysis of cells grown on 4-HBA was applied to clarify the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate .
- Results : It seems that in Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
Application in Cosmetics
- Field : Cosmetics
- Summary : Isopropyl 4-hydroxybenzoate is used as a preservative in cosmetics .
- Methods : The compound is added to cosmetic products during the manufacturing process .
- Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of cosmetic products by inhibiting the growth of microorganisms .
Application in Food Industry
- Field : Food Industry
- Summary : Isopropyl 4-hydroxybenzoate is used as a preservative in the food industry .
- Methods : The compound is added to food products during the manufacturing process .
- Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of food products by inhibiting the growth of microorganisms .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Summary : Isopropyl 4-hydroxybenzoate is used as a preservative in pharmaceutical products .
- Methods : The compound is added to pharmaceutical products during the manufacturing process .
- Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of pharmaceutical products by inhibiting the growth of microorganisms .
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary : Isopropyl 4-hydroxybenzoate is used as an analytical standard in chemical analysis .
- Methods : The compound is used as a reference material in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
- Results : The use of Isopropyl 4-hydroxybenzoate as an analytical standard helps to ensure the accuracy and reliability of the analytical results .
Application in Plastics Industry
- Field : Plastics Industry
- Summary : Isopropyl 4-hydroxybenzoate is used as a stabilizer in the plastics industry .
- Methods : The compound is added to plastic products during the manufacturing process .
- Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the stability and durability of plastic products .
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary : Isopropyl 4-hydroxybenzoate is used as an analytical standard in chemical analysis .
- Methods : The compound is used as a reference material in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
- Results : The use of Isopropyl 4-hydroxybenzoate as an analytical standard helps to ensure the accuracy and reliability of the analytical results .
Application in Food Packaging
- Field : Food Packaging
- Summary : Isopropyl 4-hydroxybenzoate is used in food packaging materials .
- Methods : The compound is incorporated into the packaging material during the manufacturing process .
- Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of food products by inhibiting the growth of microorganisms .
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMMKSPYOOVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052858 | |
Record name | Isopropylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-hydroxybenzoate | |
CAS RN |
4191-73-5 | |
Record name | Isopropylparaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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